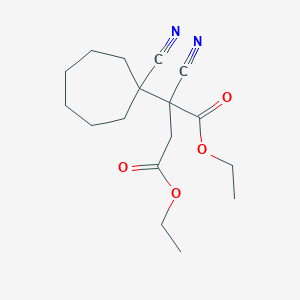
Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate is an organic compound with the molecular formula C16H22N2O4 It is a derivative of butanedioic acid, featuring cyano groups and a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate typically involves the following steps:
Starting Materials: The synthesis begins with butanedioic acid and cycloheptanone.
Formation of Intermediate: Cycloheptanone is reacted with malononitrile in the presence of a base to form 2-(1-cyanocycloheptyl)malononitrile.
Esterification: The intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate involves its interaction with specific molecular targets. The cyano groups can act as electrophiles, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Diethyl 2-cyano-2-(1-cyanocyclohexyl)butanedioate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
Diethyl 2-cyano-2-(1-cyanocyclopentyl)butanedioate: Similar structure but with a cyclopentyl ring.
Uniqueness: Diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61153-87-5 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diethyl 2-cyano-2-(1-cyanocycloheptyl)butanedioate |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-14(20)11-17(13-19,15(21)23-4-2)16(12-18)9-7-5-6-8-10-16/h3-11H2,1-2H3 |
InChI Key |
ZXCQCACBHDIDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)(C(=O)OCC)C1(CCCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















